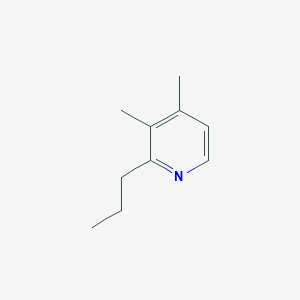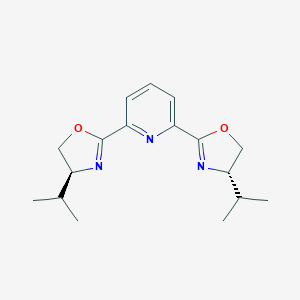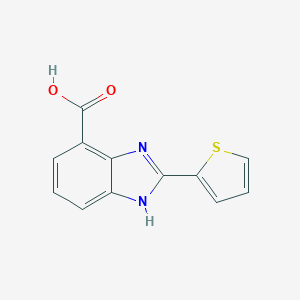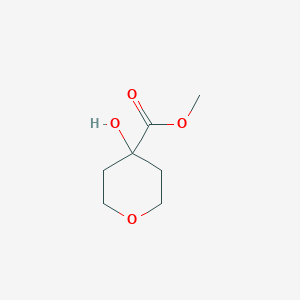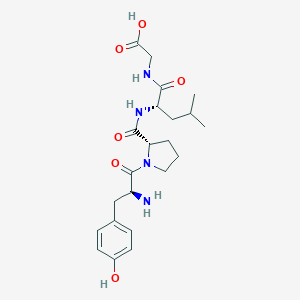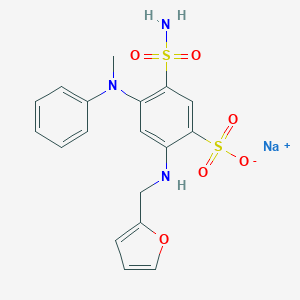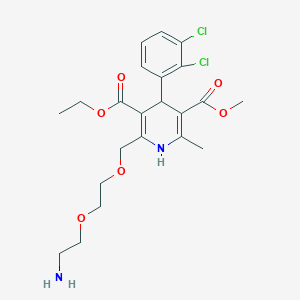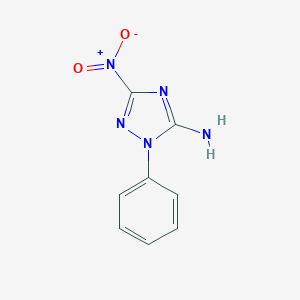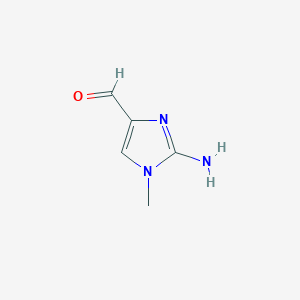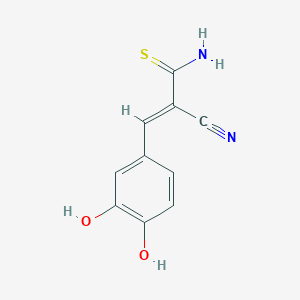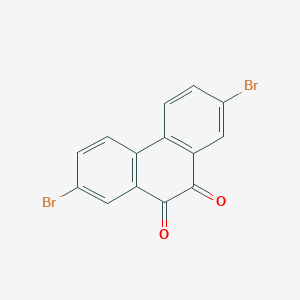
2,7-Dibromophenanthrene-9,10-dione
Vue d'ensemble
Description
2,7-Dibromophenanthrene-9,10-dione, also known as 2,7-Dibromo-9,10-phenanthrenedione, is a chemical compound with the molecular formula C14H6Br2O2 . It is one of the isomers of 2,6-dibromoanthraquinone and can be considered as a 4,4’-dibromobiphenyl bridged by 1,2-diketones .
Synthesis Analysis
The synthesis of 2,7-Dibromophenanthrene-9,10-dione involves the reaction of phenanthrene-9,10-diketone with sulfuric acid, hydrogen bromide, and bromine. The reaction is carried out at 80°C for 24 hours. After the reaction, the product is precipitated and filtered to obtain 2,7-Dibromophenanthrene-9,10-dione .Molecular Structure Analysis
The molecular structure of 2,7-Dibromophenanthrene-9,10-dione consists of a phenanthrene core with two bromo-functional groups at the 2,7-positions and two ketone groups at the 9,10-positions . The molecular weight of this compound is 366.01 g/mol .Chemical Reactions Analysis
The bromo-functional groups at the 2,7-positions of 2,7-Dibromophenanthrene-9,10-dione can give rise to further C-C formation reactions to extend conjugation to its core structure. The diketone can form quinoxalines via condensation with diamines . This compound can also act as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7-Dibromophenanthrene-9,10-dione include a density of 1.911±0.06 g/cm3 (Predicted), a melting point of 331°C (lit.), a boiling point of 503.8±43.0 °C (Predicted), and a vapor pressure of 2.81E-10mmHg at 25°C .Applications De Recherche Scientifique
Photosensitizer for Dehydrogenative Lactonization
2,7-Dibromophenanthrene-9,10-dione has been used as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids . This process involves a visible-light-induced C–H/COO–H oxidative coupling reaction . The compound exhibits excellent photo- and electrochemical properties, including a long excited-state lifetime .
Synthesis of Semiconducting Small Molecules, Oligomers, and Polymers
The compound is a very useful intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers . These materials have applications in Organic Field-Effect Transistors (OFETs), Organic Light Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs) .
Extension of Conjugation to Core Structure
The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene-9,10-dione give rise to further C-C formation reactions. This extends the conjugation to its core structure .
Formation of Quinoxalines
The diketone in the compound can form quinoxalines via condensation with diamines . Quinoxalines are heterocyclic compounds with various applications in medicinal chemistry and materials science.
Emitter in Phosphorescent Light-Emitting Diodes
2,7-Dibromophenanthrene-9,10-dione has been used as an emitter in pure organic-based phosphorescent light-emitting diodes . These diodes showed phosphorescent emission with an external quantum efficiency of 0.11% .
Synthesis of Dibenzo[a,c]phenazine Core
The compound has been used in the synthesis of Dibenzo[a,c]phenazine core, which is used in OLED devices . These devices achieve a maximum external quantum efficiency of 39.1% without any external light-extraction techniques .
Mécanisme D'action
Target of Action
The primary target of 2,7-Dibromophenanthrene-9,10-dione is the formation of semiconducting small molecules, oligomers, and polymers in applications of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
Mode of Action
The bromo-function groups at the 2,7-positions of 2,7-Dibromophenanthrene-9,10-dione give rise to further C-C formation reactions to extend conjugation to its core structure. The diketone can form quinoxalines via condensation with diamines .
Biochemical Pathways
The compound is involved in the oxidative coupling reaction of 2-arylbenzoic acids, acting as a photosensitizer . This reaction is part of the broader class of photochemical reactions, which are critical in many biological and chemical systems.
Pharmacokinetics
Its physical properties such as a melting point of 331°c (lit) suggest that it may have low bioavailability due to poor solubility
Result of Action
The compound is used as an intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers. It has been used as an emitter in pure organic-based phosphorescent light-emitting diodes, showing phosphorescent emission with an external quantum efficiency of 0.11% .
Action Environment
The compound is stable in air but can decompose under light . Therefore, environmental factors such as light exposure and temperature can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
2,7-Dibromophenanthrene-9,10-dione is a very useful intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers in applications of OFETs, OLEDs, and OPVs . It has been used as a photosensitizer in the dehydrogenative lactonization of 2-arylbenzoic acids , and as an emitter in purely organic phosphorescent light-emitting diodes . These applications suggest promising future directions for this compound in the field of organic electronics.
Propriétés
IUPAC Name |
2,7-dibromophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZIIBSPYWTOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295502 | |
| Record name | 2,7-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromophenanthrene-9,10-dione | |
CAS RN |
84405-44-7 | |
| Record name | 84405-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromophenanthrene-9,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



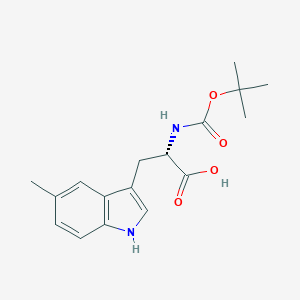
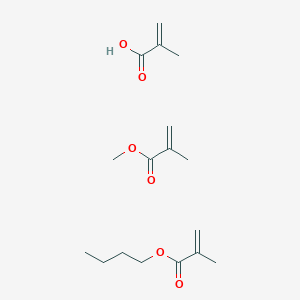
![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)
